Cas no 18201-65-5 (Dichlorophenyl-ABA)

Dichlorophenyl-ABA structure
Dichlorophenyl-ABA structure
Product Name:Dichlorophenyl-ABA
CAS No:18201-65-5
MF:C13H9Cl2NO2
MW:282.122061491013
CID:193915
Update Time:2025-09-21

Dichlorophenyl-ABA Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,2-[(3,5-dichlorophenyl)amino]-
    • 2-(3,5-dichloroanilino)benzoic acid
    • DICHLOROPHENYL-ABA
    • 2-(3,5-dichlorophenylamino)benzoic acid
    • 2-[(3,5-dichlorophenyl)amino]benzoic acid
    • AC1LD8WX
    • CHEMBL22876
    • N-(3,5-dichloro-phenyl)-anthranilic acid
    • N-(3,5-Dichlorphenyl)-anthranilsaeure
    • N-(3,5-Dichlor-phenyl)-anthranilsaeure
    • SureCN1446469
    • Dichlorophenyl-ABA
    • Inchi: 1S/C13H9Cl2NO2/c14-8-5-9(15)7-10(6-8)16-12-4-2-1-3-11(12)13(17)18/h1-7,16H,(H,17,18)
    • InChI Key: FNGSQOJHNAYHAT-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=C(C=1)NC1C=CC=CC=1C(=O)O)Cl

Computed Properties

  • Exact Mass: 281.00117

Experimental Properties

  • Solubility: DMSO: ~18 mg/mL at ~60 °C
  • PSA: 49.33

Dichlorophenyl-ABA Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36
  • Hazardous Material Identification: Xi
  • Storage Condition:2-8°C
  • Risk Phrases:R36/37/38
  • Safety Term:S26-36

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Dichlorophenyl-ABA Suppliers

Amadis Chemical Company Limited
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(CAS:18201-65-5)Dichlorophenyl-ABA
Order Number:A1015119
Stock Status:in Stock
Quantity:5mg/10mg/25mg/50mg/100mg/250mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:16
Price ($):237.0/378.0/777.0/1249.0/1998.0/2398.0
Email:sales@amadischem.com

Additional information on Dichlorophenyl-ABA

Benzoic acid,2-[(3,5-dichlorophenyl)amino]- (CAS No. 18201-65-5): A Comprehensive Overview

Benzoic acid,2-[(3,5-dichlorophenyl)amino]-, identified by its Chemical Abstracts Service (CAS) number CAS No. 18201-65-5, is a significant compound in the field of pharmaceutical and chemical research. This molecule, characterized by its complex aromatic structure, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of both benzoic acid and a dichlorophenylamino group imparts unique chemical properties that make it a subject of extensive study.

The structure of Benzoic acid,2-[(3,5-dichlorophenyl)amino]- consists of a benzene ring substituted with a carboxylic acid group at the second position and an amino group attached to a 3,5-dichlorophenyl moiety. This configuration contributes to its reactivity and functionality, making it a valuable intermediate in the synthesis of various pharmacologically active compounds. The dichlorophenyl group, in particular, enhances the electron-withdrawing effect on the aromatic ring, influencing its interactions with biological targets.

In recent years, there has been growing interest in exploring the pharmacological properties of compounds containing the Benzoic acid,2-[(3,5-dichlorophenyl)amino]- scaffold. Research has indicated that this molecule exhibits promising activities as an inhibitor of certain enzymes and receptors involved in inflammatory and neurological disorders. For instance, studies have suggested that derivatives of this compound may have potential in modulating pathways associated with pain perception and neurodegeneration.

The synthesis of Benzoic acid,2-[(3,5-dichlorophenyl)amino]- involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include nucleophilic aromatic substitution reactions followed by functional group transformations. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to enhance the efficiency of the synthesis process. These methods ensure that the final product meets the stringent requirements for pharmaceutical applications.

The pharmacological evaluation of Benzoic acid,2-[(3,5-dichlorophenyl)amino]- has revealed several interesting characteristics. In vitro studies have demonstrated its ability to interact with specific binding sites on target proteins, leading to inhibitory effects on key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are crucial in the production of pro-inflammatory mediators, making this compound a potential candidate for developing anti-inflammatory drugs.

Benzoic acid,2-[(3,5-dichlorophenyl)amino]-. The presence of the dichlorophenyl group has been found to enhance the compound's ability to disrupt bacterial cell membranes and inhibit microbial growth. This finding opens up possibilities for developing novel antimicrobial agents that could address emerging antibiotic-resistant strains. Benzoic acid,2-[(3,5-dichlorophenyl)amino]- cannot be overstated. Molecular modeling techniques have enabled researchers to predict the binding affinity and interaction modes of this compound with biological targets. These predictions are crucial for designing more effective derivatives with improved pharmacological profiles. Additionally, computational methods have been used to optimize synthetic routes by identifying potential intermediates and reaction pathways that maximize yield and minimize byproduct formation. Benzoic acid,2-[(3,5-dichlorophenyl)amino]- (CAS No. 18201-65-5) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable building block for synthesizing novel therapeutic agents targeting various diseases. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an increasingly important role in drug development efforts worldwide.
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Amadis Chemical Company Limited
(CAS:18201-65-5)Dichlorophenyl-ABA
A1015119
Purity:99%/99%/99%/99%/99%/99%
Quantity:5mg/10mg/25mg/50mg/100mg/250mg
Price ($):237.0/378.0/777.0/1249.0/1998.0/2398.0
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